Cas no 85-17-6 (Streptamine,N1,N3-bis(aminoiminomethyl)-)

Streptamine, N1,N3-bis(aminoiminomethyl)-, is a chemically modified derivative of streptamine, featuring two guanidino functional groups at the N1 and N3 positions. This structural modification enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the guanidine groups imparts strong basicity and chelating properties, making it useful in coordination chemistry and as a precursor for bioactive compounds. Its well-defined molecular structure ensures reproducibility in research and industrial processes. The compound is of particular interest in the development of antimicrobial and antiviral agents due to its ability to interact with biomolecular targets. High purity and stability further underscore its utility in advanced chemical applications.
Streptamine,N1,N3-bis(aminoiminomethyl)- structure
85-17-6 structure
商品名:Streptamine,N1,N3-bis(aminoiminomethyl)-
CAS番号:85-17-6
MF:C8H18N6O4
メガワット:262.266320705414
CID:722519
PubChem ID:439323

Streptamine,N1,N3-bis(aminoiminomethyl)- 化学的及び物理的性質

名前と識別子

    • Streptamine,N1,N3-bis(aminoiminomethyl)-
    • 2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine
    • STREPTIDINE
    • N1,N3-Bis(aminoiminomethyl)streptamine (ACI)
    • Streptamine, N,N′-bis(aminoiminomethyl)- (9CI)
    • Streptamine, N,N′-diamidino- (8CI)
    • Streptidine (6CI)
    • Guanidine, N,N′′′-(2,4,5,6-tetrahydroxy-1,3-cyclohexanediyl)bis-
    • N,N′-Diamidinostreptamine
    • Streptidin
    • Streptamine, N,N'-diamidino-
    • 1,1'-(2,4,5,6-Tetrahydroxy-1,3-cyclohexylene)diguanidine
    • CHEBI:27405
    • N,N'''-[(1R,2s,3S,4R,5r,6S)-2,4,5,6-tetrahydroxycyclohexane-1,3-diyl]diguanidine
    • 85-17-6
    • DN7462S5BR
    • N,N'-bis(aminoiminomethyl)streptamine
    • rel-1,1'-((1R,2s,3S,4R,5r,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl)diguanidine
    • DTXSID501018976
    • Q27103112
    • DIHYDROSTREPTOMYCIN SULFATE IMPURITY A [EP IMPURITY]
    • CHEMBL3781259
    • UNII-DN7462S5BR
    • STREPTIDINE [MI]
    • STREPTAMINE, N1,N3-BIS(AMINOIMINOMETHYL)-
    • 1,3-diguanidino-2,4,5,6-cyclohexanetetrol
    • CHEMBL1742957
    • Streptidine Sulfate Salt
    • SCHEMBL936923
    • 1,1'-[(1R,2s,3S,4R,5r,6S)-2,4,5,6-tetrahydroxycyclohexane-1,3-diyl]diguanidine
    • C00837
    • N,N'-diamidinostreptamine
    • Streptamine, N,N'-bis(aminoiminomethyl)-
    • GUANIDINE, N,N'''-(2,4,5,6-TETRAHYDROXY-1,3-CYCLOHEXANEDIYL)BIS-
    • インチ: 1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)/t1-,2+,3-,4+,5-,6-
    • InChIKey: MSXMXWJPFIDEMT-FAEUDGQSSA-N
    • ほほえんだ: N([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](NC(N)=N)[C@@H]1O)C(N)=N

計算された属性

  • せいみつぶんしりょう: 262.139
  • どういたいしつりょう: 262.139
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 210A^2
  • 疎水性パラメータ計算基準値(XlogP): -5.5

じっけんとくせい

  • 密度みつど: 2.21g/cm3
  • ふってん: 623.3ºC at 760 mmHg
  • フラッシュポイント: 330.8ºC
  • 屈折率: 1.873

Streptamine,N1,N3-bis(aminoiminomethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
AS178127-5 mg
Streptidine
85-17-6
5mg
$161.70 2023-01-05
Biosynth
AS178127-10 mg
Streptidine
85-17-6
10mg
$274.90 2023-01-05
Biosynth
AS178127-25 mg
Streptidine
85-17-6
25mg
$550.00 2023-01-05

Streptamine,N1,N3-bis(aminoiminomethyl)- 関連文献

Streptamine,N1,N3-bis(aminoiminomethyl)-に関する追加情報

Streptamine, N1,N3-bis(aminoiminomethyl): A Comprehensive Overview

Streptamine, also known as N1,N3-bis(aminoiminomethyl)streptidine, is a compound with the CAS number 85-17-6. This compound has garnered significant attention in the scientific community due to its unique chemical properties and diverse applications in various fields, including biotechnology, pharmacology, and material science. Recent advancements in research have further highlighted its potential as a versatile molecule with promising future applications.

The molecular structure of Streptamine is characterized by its bis(aminoiminomethyl) groups, which contribute to its ability to form stable complexes with metal ions. This property has made it a valuable ligand in coordination chemistry and metalloenzyme studies. Recent studies have demonstrated its effectiveness in stabilizing transition metal complexes, which are critical in catalytic processes and drug delivery systems.

One of the most notable applications of Streptamine is in the field of biomedical research. Researchers have explored its potential as a targeting agent for drug delivery systems, particularly in cancer therapy. The ability of Streptamine to bind selectively to certain receptors on cancer cells has shown promise in enhancing the efficacy of anticancer drugs while minimizing side effects. Recent clinical trials have provided encouraging results, suggesting that this compound could play a significant role in personalized medicine.

In addition to its biomedical applications, Streptamine has also found utility in material science. Its unique coordination properties make it an ideal candidate for the synthesis of novel nanostructures and materials with tailored properties. Recent advancements in nanotechnology have leveraged Streptamine to create self-assembled monolayers and nanoparticles with applications in sensing, imaging, and catalysis.

The synthesis of Streptamine has been optimized through innovative chemical methodologies, ensuring higher yields and purities. Researchers have developed efficient routes that minimize environmental impact and comply with green chemistry principles. These advancements have made Streptamine more accessible for large-scale production, further expanding its potential applications.

From a structural perspective, the bis(aminoiminomethyl) groups in Streptamine confer it with flexibility and reactivity, enabling it to participate in a wide range of chemical reactions. This versatility has been exploited in the development of new chemical transformations and catalytic cycles. Recent breakthroughs have demonstrated its role as a chiral ligand in asymmetric catalysis, opening new avenues for the synthesis of enantiomerically pure compounds.

Moreover, the biocompatibility of Streptamine has been extensively studied, revealing its low toxicity and high stability under physiological conditions. These attributes make it an attractive candidate for use in bioconjugation reactions and as a component of biosensors. Recent innovations have integrated Streptamine into biosensor platforms for the detection of biomolecules such as proteins and nucleic acids, offering new possibilities for diagnostics and point-of-care testing.

The study of Streptamine's interactions with biological systems has also shed light on its potential as an immunomodulator. Research indicates that it can influence immune responses by modulating key signaling pathways, suggesting its utility in immunotherapy and vaccine development. These findings underscore the compound's multifaceted role in advancing medical science.

In summary, Streptamine (N1,N3-bis(aminoiminomethyl)), with CAS number 85-17-6, is a versatile compound with significant implications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, position it as a key molecule for future innovations in biotechnology, materials science, and medicine.

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